[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Overview
Description
Synthesis Analysis
The synthesis processes for compounds related to the specified chemical structure often involve cyclocondensation reactions, the usage of thiolactic acid, and specific conditions tailored to foster the desired chemical bonds and configurations. For example, Saxena et al. (2011) detail the synthesis of related thiazolidine derivatives, indicating a complex synthesis pathway that might be akin to the process for our compound of interest, involving strategic cyclocondensation steps and the employment of specific reagents for the formation of the core thiazolidine structure (Saxena, Sikotra, Teli, & Mashelkar, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is intricately linked with their pharmacological potential. Detailed analysis, such as that provided by Li et al. (2012), through X-ray crystallography or NMR spectroscopy, is crucial for understanding the spatial arrangement of atoms, which directly impacts the compound's biological activity and interaction with biological targets (Li, Liu, Xiong, & Wei, 2012).
Scientific Research Applications
Antitumor Applications
The compound has been investigated for its antitumor properties. A study by Horishny and Matiychuk (2020) focused on the synthesis of related compounds, which demonstrated moderate antitumor activity against various malignant tumor cells, with the UO31 renal cancer cell line being particularly sensitive to these compounds (Horishny & Matiychuk, 2020).
Antifungal Properties
Some derivatives of the compound were prepared as potential antifungal agents. Doležel et al. (2009) synthesized [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids with varying levels of antifungal effectiveness against different fungal species, including Candida and Trichosporon (Doležel et al., 2009).
Photocatalytic Applications
In the field of photocatalysis, the compound was modified for water splitting applications. Chen, Liu, and Ma (2021) reported on a composite involving this compound which showed significantly higher rates of hydrogen production compared to controls, linking its high activity to improved absorption of visible light and accelerated electron transfer (Chen, Liu, & Ma, 2021).
Antimicrobial and Antibacterial Activities
Several studies have demonstrated the antimicrobial and antibacterial activities of related compounds. For instance, Baviskar, Khadabadi, and Deore (2013) synthesized derivatives that showed in vitro antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity (Baviskar, Khadabadi, & Deore, 2013).
properties
IUPAC Name |
2-[(5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30N2O3S2/c40-35(41)23-38-36(42)34(44-37(38)43)22-25-16-19-33-31(21-25)29-12-7-13-32(29)39(33)28-17-14-24(15-18-28)20-30(26-8-3-1-4-9-26)27-10-5-2-6-11-27/h1-6,8-11,14-22,29,32H,7,12-13,23H2,(H,40,41)/b34-22- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMCROHUTRXETK-VQNDASPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(C1)N(C3=C2C=C(C=C3)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728325 | |
Record name | [(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
CAS RN |
652145-28-3 | |
Record name | [(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 652145-28-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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